A Comprehensive Technical Guide to 2-Chloroquinoline-3-carboxylic Acid
A Comprehensive Technical Guide to 2-Chloroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloroquinoline-3-carboxylic acid, a key intermediate in the synthesis of potential therapeutic agents. This document details its chemical and physical properties, experimental protocols for its synthesis, and its role in the development of protein kinase CK2 inhibitors.
Core Properties and Identification
2-Chloroquinoline-3-carboxylic acid is a solid organic compound with the CAS Registry Number 73776-25-7 . Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 73776-25-7 | [1] |
| Molecular Formula | C₁₀H₆ClNO₂ | [1] |
| Molecular Weight | 207.62 g/mol | [1] |
| Melting Point | 199-240 °C | |
| Appearance | Solid | |
| InChI Key | XFSORZYTTCOBFN-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)c1cc2ccccc2nc1Cl | [1] |
Crystallographic Data
The crystal structure of 2-Chloroquinoline-3-carboxylic acid has been determined by X-ray diffraction. The compound crystallizes in an orthorhombic system. Detailed crystallographic data is presented below.[2][3]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁nb |
| a | 5.8193(2) Å |
| b | 8.0689(3) Å |
| c | 18.1780(5) Å |
| V | 853.55(5) ų |
| Z | 4 |
Experimental Protocols
Detailed methodologies for the synthesis of 2-Chloroquinoline-3-carboxylic acid are crucial for its application in research and development. Two distinct synthesis protocols are outlined below.
Protocol 1: Oxidation of 2-Chloroquinoline-3-carbaldehyde
This method involves the oxidation of the corresponding aldehyde using silver nitrate in an alkaline medium.[4]
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 15% aqueous solution)
-
Celite
Procedure:
-
Suspend 2-chloroquinoline-3-carbaldehyde (0.01 mol) in 60 mL of ethanol.
-
To the stirring suspension, add a warm solution of silver nitrate (2.71 g, 0.016 mol) in 30 mL of ethanol.
-
Add a solution of sodium hydroxide (2 g, 0.05 mol) in 30 mL of 80% aqueous ethanol dropwise over 15 minutes at room temperature with intensive stirring.
-
Stir the reaction mixture for 12 hours.
-
Filter the mixture through a Celite pad.
-
Remove the solvent by rotary evaporation.
-
Add water to completely dissolve the sodium salt of the carboxylic acid.
-
Acidify the solution with a 15% aqueous HCl solution to pH 1.
-
Filter the solid product, wash with water (2 x 20 mL), and dry in a vacuum oven at 60 °C.
Protocol 2: Decomposition of a Chiral N-Protected α-Aminonitrile
This protocol describes the formation of 2-Chloroquinoline-3-carboxylic acid from the decomposition of a chiral precursor.[2][3]
Materials:
-
2-[(S)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl)ethylamino]acetonitrile
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
Procedure:
-
Prepare a solution of 2-[(S)-2-chloro-3-quinolyl]-2-[(R)-1-(4-methoxyphenyl)ethylamino]acetonitrile (70 mg, 0.19 mmol) in 9 mL of acetonitrile and cool it.
-
Prepare a solution of ceric ammonium nitrate (327 mg, 0.59 mmol, 3 equivalents) in 1 mL of water.
-
Add the CAN solution to the pre-cooled, stirred solution of the aminonitrile.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Filter the resulting residue.
-
Crystals suitable for X-ray analysis can be obtained by slow evaporation of the filtrate.
Application in Drug Discovery: Synthesis of Protein Kinase CK2 Inhibitors
2-Chloroquinoline-3-carboxylic acid serves as a crucial starting material for the synthesis of various derivatives of 3-quinoline carboxylic acid, which have been investigated as inhibitors of protein kinase CK2.[4][5][6] Protein kinase CK2 is a promising target for cancer therapy due to its role in cell growth, proliferation, and survival.
The general workflow for the synthesis of these inhibitors is depicted in the following diagram:
Caption: Synthetic workflow from acetanilides to protein kinase CK2 inhibitors.
The inhibition of protein kinase CK2 can disrupt signaling pathways that are crucial for cancer cell survival. A simplified representation of the signaling context is shown below:
References
- 1. 2-chloroquinoline-3-carboxylic acid [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloroquinoline-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
